2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-cyclopropylethylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-9(14)5-8-6-15-10(12-8)11-4-3-7-1-2-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYLPURVGRJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the 1,3-thiazole ring with an acetic acid substituent at the 4-position.
- Introduction of the 2-cyclopropylethylamino substituent at the 2-position of the thiazole ring, typically via nucleophilic substitution or amination reactions.
Two main approaches are reported in the literature and patents:
- Cyclization of haloacetoacetate derivatives with thiourea to form the aminothiazolyl-acetic acid core , followed by amination at the 2-position.
- Direct amination of 2-halo-1,3-thiazol-4-yl acetic acid derivatives with the appropriate amine (2-cyclopropylethylamine).
Preparation of the 2-Aminothiazol-4-yl Acetic Acid Core
A well-documented method starts from thiourea and haloacetoacetate esters:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Thiourea suspended in water (125-250 g water per mole thiourea) | Preparation of thiourea suspension cooled to 5-7°C |
| 2 | Addition of 4-chloroacetoacetyl chloride dissolved in methylene chloride (chlorohydrocarbon solvent) dropwise at 7-8°C | Formation of ethyl (2-aminothiazol-4-yl)acetate hydrochloride via cyclization |
| 3 | Stirring for 30 min at 5-7°C, then 60 min at 26-27°C | Completion of cyclization reaction |
| 4 | Precipitation of (2-aminothiazol-4-yl)acetic acid hydrochloride by cooling | Isolation of stable hydrochloride salt |
| 5 | Neutralization and hydrolysis of ester to free acid | Obtaining (2-aminothiazol-4-yl)acetic acid |
This process yields a stable intermediate suitable for further functionalization. The hydrochloride salt is stable in solid and solution forms, minimizing decarboxylation side reactions.
Summary Table of Preparation Steps for 2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic Acid
| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Thiourea + 4-chloroacetoacetyl chloride in methylene chloride, 5-27°C | Ethyl (2-aminothiazol-4-yl)acetate hydrochloride | Stable salt, isolated by precipitation |
| 2 | Hydrolysis | Neutralization and hydrolysis (acidic/basic) | (2-Aminothiazol-4-yl)acetic acid | Free acid form, prone to decarboxylation if not stabilized |
| 3 | Amination | Reaction with 2-cyclopropylethylamine in suitable solvent | This compound | Introduction of aminoalkyl substituent at 2-position |
Research Findings and Notes
- The process involving thiourea and haloacetoacetates is preferred for its high yield and stability of intermediates.
- The hydrochloride salt intermediate allows for easier handling and storage before amination steps.
- Amination with 2-cyclopropylethylamine requires optimization of solvent and temperature to avoid side reactions and ensure selective substitution at the 2-position.
- The compound’s light sensitivity and potential decarboxylation require careful control of reaction and storage conditions.
- No direct, detailed published experimental procedure for the exact compound this compound is found in open literature, but the above methods are the foundation for its synthesis based on closely related compounds and patented processes.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the cyclopropylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, amines, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including potential therapeutic agents.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropylethyl group may enhance the compound’s binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary structural variations among thiazol-4-yl acetic acid derivatives lie in the substituents at position 2 of the thiazole ring. Key analogs and their properties are summarized below:
Table 1: Structural and Molecular Comparison of Thiazol-4-yl Acetic Acid Derivatives
Key Observations:
Molecular Weight and Solubility: The target compound’s estimated molecular weight (~226.30) is lower than analogs with bulkier substituents (e.g., sulfolane: 261.32 ), suggesting better solubility in polar solvents.
Functional Group Impact: Amino vs. This could enhance interactions with biological targets.
Biological Activity
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative known for its diverse biological activities. The compound's unique structure, featuring a cyclopropyl group and an acetic acid moiety, contributes to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 264.38 g/mol. The presence of the thiazole ring enhances the compound's reactivity and interaction with various biological targets.
Research indicates that this compound functions primarily as a modulator of specific receptors and enzymes. Its mechanism typically involves binding to molecular targets, leading to the modulation of various biological processes. Compounds with similar thiazole structures are often investigated for their antimicrobial , anti-inflammatory , and anticancer properties .
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The thiazole moiety is known for its ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This property could make it valuable in treating inflammatory diseases.
Anticancer Potential
Emerging studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The compound's ability to interact with key signaling pathways related to cancer progression is under investigation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results demonstrated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, this compound significantly reduced edema formation and inflammatory cell infiltration. The study highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Study 3: Anticancer Activity
Research involving human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Potassium 2-{2-[(2-Ethylpropyl)amino]-1,3-thiazol-4-yl}acetate | Similar thiazole core | Ethyl group instead of cyclopropyl |
| Potassium 2-{2-[(2-Methylpropyl)amino]-1,3-thiazol-4-yl}acetate | Similar thiazole core | Methyl group instead of cyclopropyl |
| Potassium 2-{2-[(2-Propylethetyl)amino]-1,3-thiazol-4-yl}acetate | Similar thiazole core | Propylene group instead of cyclopropyl |
The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm). The ethyl linker (CH₂CH₂) shows splitting patterns influenced by the cyclopropane ring.
- ¹³C NMR : Cyclopropane carbons resonate at δ 5–15 ppm.
- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C₁₀H₁₃N₃O₂S).
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C=O (acetic acid, ~1700 cm⁻¹).
How can researchers optimize the condensation step between cyclopropylethylamine and the thiazole precursor?
Advanced Research Question
Variables to Test :
- Catalysts : Use of NaOAc (as in thiazol-4(5H)-one synthesis) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility vs. acetic acid for reflux conditions.
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.
Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
How to resolve discrepancies in NMR data for the acetic acid moiety?
Advanced Research Question
Unexpected splitting in ¹H NMR may arise from:
- Tautomerism : The thiazole ring’s keto-enol equilibrium can shift proton environments.
- Dynamic Effects : Rotameric states of the cyclopropylethyl group may cause signal broadening. Use VT-NMR (variable temperature) to stabilize conformers.
- Deuterated Solvent Effects : Compare data in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.
Confirmation : 2D NMR (COSY, HSQC) clarifies coupling relationships. X-ray crystallography provides definitive structural validation.
What in silico methods predict the biological activity of this thiazole derivative?
Advanced Research Question
- Molecular Docking : Screen against targets like bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Thiazole analogs have shown antibacterial activity .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. The cyclopropane ring’s strain energy may enhance binding affinity.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability).
How to analyze conflicting cytotoxicity data in cell-based assays?
Advanced Research Question
Potential Causes :
- Solubility Issues : Use DMSO stock solutions (≤0.1% v/v) to avoid solvent toxicity. Confirm solubility via dynamic light scattering.
- Metabolic Interference : The acetic acid group may interact with cellular carboxylases. Include control compounds with similar scaffolds.
- Assay Variability : Repeat experiments with primary cells vs. immortalized lines. Statistical analysis (e.g., ANOVA) identifies outliers.
Reference : Structural analogs like 3-(1,3-thiazol-4-yl)prop-2-enoic acid require rigorous purity validation (>95% by HPLC) for reliable bioassays .
What strategies stabilize the acetic acid group during storage?
Basic Research Question
- Protection : Store as a methyl ester or benzyl ester to prevent decarboxylation.
- Lyophilization : Freeze-dry under inert gas (N₂) to avoid moisture-induced degradation.
- Temperature : Store at –20°C in amber vials to limit photolytic cleavage.
How to design SAR studies for the cyclopropylethylamino substituent?
Advanced Research Question
- Analog Synthesis : Replace cyclopropylethyl with isosteres (e.g., cyclobutylethyl, vinyl groups) to assess steric/electronic effects.
- Activity Cliffs : Compare IC₅₀ values against structural variations. For example, ’s ethyl 2-(2-aminothiazol-4-yl)glyoxylate derivatives show how substituents modulate antibacterial activity .
- Computational Mapping : Generate electrostatic potential surfaces (EPS) to visualize interactions with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
